molecular formula C18H22ClN5O3 B2914498 N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1049575-80-5

N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2914498
CAS No.: 1049575-80-5
M. Wt: 391.86
InChI Key: ZZCVBJNYIMFKMX-UHFFFAOYSA-N
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Description

N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a complex molecular structure that incorporates both piperazine and isoxazole rings, a design common in modern pharmaceutical research . The piperazine moiety is a prevalent pharmacophore known to contribute to significant biological activity in various therapeutic agents, including antipsychotics, antidepressants, and antimicrobials . The specific presence of the 4-chlorophenyl group on the piperazine ring is a structural feature often explored to modulate a compound's affinity and selectivity for target receptors . This molecular architecture suggests potential for [e.g., central nervous system (CNS) or oncology research], though its exact mechanism of action and primary molecular target remain to be fully characterized . Researchers value this compound as a key intermediate or novel chemical entity for screening in drug discovery programs, particularly in the synthesis of more complex molecules or for investigating structure-activity relationships (SAR). As a piperazine derivative, it represents a valuable scaffold for the development of new biologically active compounds . This product is provided for research purposes strictly within laboratory settings. It is Not for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-13-12-16(22-27-13)21-18(26)17(25)20-6-7-23-8-10-24(11-9-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCVBJNYIMFKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.

    Oxazole Formation: The oxazole moiety is synthesized separately through a cyclization reaction involving a nitrile and an aldehyde.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesisers, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminium hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective ligand for the D4 dopamine receptor, modulating neurotransmitter release and receptor activity. This interaction involves binding to the receptor’s active site, influencing signal transduction pathways that regulate mood, cognition, and motor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Methyl-3-phenylisoxazol-4-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 67)

  • Structure : Features a benzamide group linked to a 4-methylpiperazine and a 5-methyl-3-phenylisoxazole.
  • Key Differences : Replaces the ethanediamide bridge with a benzamide and introduces a phenyl group on the isoxazole.
  • Relevance: The synthesis of this compound (via activation of benzoic acid with oxalyl chloride) suggests similar routes for preparing the target compound .

Cetirizine Ethyl Ester

  • Structure : Contains a diphenylmethyl-piperazine core and an ethyl ester-linked ethoxyacetic acid.
  • Key Differences : Lacks the oxazole moiety and uses an ester group instead of ethanediamide.
  • Relevance : Cetirizine derivatives are antihistamines targeting H1 receptors. The 4-chlorophenyl-piperazine group in the target compound may similarly engage with G-protein-coupled receptors, but the oxazole-ethanediamide chain could alter selectivity or metabolic stability .

2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

  • Structure : Shares the 5-methyl-1,2-oxazol-3-yl group but connects it via a sulfamoyl-phenylacetamide scaffold.
  • Key Differences: Replaces the piperazine-ethyl chain with a methoxyphenoxy-acetamide linker.
  • Relevance : The sulfamoyl group in this compound may enhance solubility or binding to enzymes like carbonic anhydrases, whereas the target compound’s piperazine-ethyl chain could favor receptor interactions .

1-[(1,2-Oxazol-3-yl)methyl]piperazine

  • Structure : Simplifies the target compound by removing the 4-chlorophenyl and ethanediamide groups.
  • Key Differences : Minimalist scaffold with only a piperazine-oxazole linkage.
  • Relevance : This compound’s lack of hydrophobic groups (e.g., 4-chlorophenyl) may reduce plasma protein binding compared to the target molecule, highlighting the importance of the chlorophenyl moiety in pharmacokinetics .

Comparative Data Table

Compound Name Key Structural Features Hypothesized Activity Notable Differences vs. Target Compound
Target Compound 4-Cl-Ph-piperazine, ethanediamide, oxazole Receptor modulation, enzyme inhibition
Compound 67 Benzamide, 4-Me-piperazine, phenylisoxazole CNS-targeted activity Benzamide vs. ethanediamide; phenylisoxazole
Cetirizine Ethyl Ester Diphenylmethyl-piperazine, ethoxyacetic ester Antihistamine Ester group; no oxazole
2-(2-Methoxyphenoxy)-...acetamide Sulfamoyl-phenyl, oxazole Enzyme inhibition Sulfamoyl linker; no piperazine
1-[(1,2-Oxazol-3-yl)methyl]piperazine Piperazine-oxazole minimal scaffold Fragment-based lead No 4-Cl-Ph or ethanediamide

Research Implications and Limitations

  • Metabolic Considerations : The 4-chlorophenyl group could slow hepatic metabolism (via cytochrome P450 inhibition), whereas the oxazole’s methyl group might reduce oxidative degradation .
  • Data Gaps: No direct binding or pharmacokinetic data for the target compound are available in the evidence. Further studies (e.g., docking analyses, in vitro assays) are needed to validate hypotheses.

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